molecular formula C10H18N2O3 B1464212 Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate CAS No. 1255857-92-1

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate

Cat. No.: B1464212
CAS No.: 1255857-92-1
M. Wt: 214.26 g/mol
InChI Key: GQEPCWKEFJDCLU-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate (chemical formula: C₁₀H₁₈N₂O₃, molecular weight: 214.26 g/mol) is a piperazine derivative featuring a 3-oxopiperazine core substituted with a methyl group at the 4-position and an isopropyl ester at the acetoxy group. Its structure combines the hydrogen-bonding capacity of the piperazine ring with the lipophilic isopropyl ester, influencing solubility and reactivity.

Properties

IUPAC Name

propan-2-yl 2-(4-methyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(2)15-9(13)6-8-10(14)12(3)5-4-11-8/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEPCWKEFJDCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1C(=O)N(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Saccharin Sodium or Similar Precursors

  • Starting materials: Saccharin sodium dihydrate or similar heterocyclic sodium salts.
  • Reagent: Isopropyl chloroacetate.
  • Solvent: Dimethylformamide (DMF) or isopropanol.
  • Conditions: Heating at 80–140°C for 2–5 hours.
  • Outcome: Formation of isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate derivatives, which are key intermediates.

This step involves nucleophilic substitution where the sodium salt attacks the chloroacetate, introducing the isopropyl acetate moiety.

Gabriel-Colman Rearrangement Using Alkoxides

  • Reagent: Sodium isopropylate prepared in situ by reacting sodium metal with isopropanol.
  • Conditions: Reaction at 60°C to reflux temperature for 15 minutes to 3 hours.
  • Solvent: Isopropanol.
  • Outcome: Rearrangement of the intermediate to form a ring-expanded or rearranged product, crucial for piperazinyl ring formation.

The in situ preparation of sodium isopropylate avoids removal of excess alcohol, improving safety and reducing contamination risks.

Methylation of Nitrogen

  • Reagent: Dimethyl sulfate.
  • Conditions: 2–5 hours at 5°C to room temperature in an aqueous-alcoholic basic medium.
  • Outcome: Introduction of the methyl group at the nitrogen atom at the 2-position, yielding the 4-methyl-3-oxo substitution.

This methylation step is critical to obtain the correct substitution pattern on the piperazinyl ring.

Condensation with Amines (Optional for Further Derivatization)

  • Reagent: 2-aminopyridine or other amines.
  • Conditions: Heating at 110–150°C for 12–48 hours.
  • Outcome: Formation of amide or related derivatives, which may be relevant for functionalization or biological activity enhancement.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Alkylation Saccharin sodium + isopropyl chloroacetate in DMF 80–140 2–5 hours 86 Produces isopropyl 3-oxo intermediate; crystalline white solid obtained
Gabriel-Colman Rearrangement Sodium isopropylate in isopropanol 60–85 15 min–3 hours 85 Orange precipitate forms; reaction under nitrogen atmosphere; avoids alcohol removal
Methylation Dimethyl sulfate in aqueous-alcoholic NaOH/isopropanol 5–25 2–5 hours 90 Produces 4-methyl substitution; reaction at low temperature to avoid byproducts
Condensation (Optional) 2-Aminopyridine in xylene 110–150 12–48 hours Variable Used for further derivatization; not always necessary for target compound preparation

Summary Table of Preparation Workflow

Stage Key Reagents Solvent Temp. (°C) Time Product/Intermediate Yield (%)
1. Alkylation Saccharin sodium + isopropyl chloroacetate DMF or isopropanol 80–140 2–5 hours Isopropyl 3-oxo intermediate 86
2. Rearrangement Sodium isopropylate Isopropanol 60–85 15 min–3 hours Rearranged piperazinyl intermediate 85
3. Methylation Dimethyl sulfate + NaOH Aqueous/isopropanol 5–25 2–5 hours 4-Methylated piperazinyl acetate (target) 90
4. Optional Derivatization 2-Aminopyridine Xylene 110–150 12–48 hours Condensation product (derivative) Variable

Research Findings and Optimization Notes

  • The yields for the critical rearrangement and methylation steps are generally high (85–90%), indicating efficient conversion under optimized conditions.
  • Replacement of DMF with isopropanol in the rearrangement step is a significant improvement, reducing environmental impact and simplifying solvent recovery.
  • Temperature and reaction time are crucial parameters, especially in the rearrangement and methylation steps, to avoid formation of byproducts and ensure purity.
  • The use of sodium isopropylate prepared in situ enhances safety and reduces contamination risks.
  • The condensation step with amines is optional and can be tailored depending on the desired final product functionality.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often used.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Esters

a) Isobutyl 2-(3-oxo-2-piperazinyl)acetate
  • Structure : Shares the 3-oxopiperazine core but differs in the ester group (isobutyl vs. isopropyl).
  • Molecular Weight : 214.27 g/mol (nearly identical to the target compound) .
b) Methyl 2-(3-oxo-2-piperazinyl)acetate
  • Structure : Substituted with a methyl ester instead of isopropyl.
  • Molecular Weight : 172.19 g/mol (significantly lower due to the smaller ester group) .
c) 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid
  • Structure : Carboxylic acid derivative of the target compound (lacks the ester group).
  • Molecular Weight : 214.26 g/mol .
  • Key Differences : The carboxylic acid group enhances hydrophilicity, altering solubility and interaction with biological targets compared to the ester form.

Benzofuran-Based Esters

Compounds such as isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate () and isopropyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate () share the isopropyl ester moiety but replace the piperazine core with a benzofuran ring system.

Key Structural and Functional Comparisons:
Property Piperazine Derivatives (e.g., Target Compound) Benzofuran Derivatives (e.g., )
Core Structure 3-Oxopiperazine ring Benzofuran ring with sulfinyl/sulfonyl groups
Molecular Weight ~214 g/mol 294–332 g/mol (higher due to benzofuran and halogens)
Packing Interactions Potential H-bonding from piperazine N/O atoms π-π stacking (3.713 Å in ) and halogen bonding (I⋯O = 2.994 Å in )
Synthetic Routes Esterification of piperazine precursors Oxidation of methylthio to sulfinyl/sulfonyl groups using 3-chloroperoxybenzoic acid

Physicochemical Properties and Stability

  • Solubility : Piperazine derivatives are more polar due to the amine and ketone groups, whereas benzofuran derivatives exhibit greater hydrophobicity from the aromatic ring and halogen substituents.
  • Thermal Stability : Benzofuran derivatives (e.g., melting points 403–421 K in ) show higher thermal stability compared to piperazine esters, likely due to rigid aromatic systems .
  • Reactivity : The isopropyl ester in both classes undergoes hydrolysis, but benzofuran derivatives are more prone to electrophilic substitution at the halogenated positions (e.g., iodine in ) .

Biological Activity

Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18N2O3C_{10}H_{18}N_{2}O_{3} and a molecular weight of 214.26 g/mol. The compound features a piperazine ring that is pivotal for its biological activity. The presence of the 4-methyl group and the keto functionality enhances its chemical reactivity and interaction with biological targets .

The mechanism of action for this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. The piperazine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate various biological pathways . This interaction can lead to pharmacological effects that are beneficial in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various microorganisms, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilisModerate activity observed
Pseudomonas aeruginosaLess activity noted

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound across various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis.

Cell LineIC50 (µM)Effect
MDA-MB-231 (Triple-negative breast)10Decreased viability by 55% after 3 days
HeLa (Cervical cancer)15Induction of apoptosis

These results indicate that this compound may serve as a lead compound for developing novel anticancer therapies .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Studies : Research involving MDA-MB-231 cells indicated that treatment with this compound resulted in significant apoptosis induction, suggesting mechanisms that warrant further exploration for cancer therapy .
  • Mechanistic Insights : Investigations into the compound's interactions at the molecular level revealed that it may affect key signaling pathways involved in cell survival and proliferation, which are critical in both microbial resistance and cancer progression .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate
Reactant of Route 2
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Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.